2-(2-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1119090-11-7; MFCD16994462) is a boronic ester with the molecular formula C₁₅H₂₁BO₃ and a molecular weight of 260.14 g/mol. It features a cyclopropoxy group at the ortho position of the phenyl ring attached to the dioxaborolane core. This compound is stored under inert conditions at 2–8°C, indicating sensitivity to moisture or oxidation . While its specific applications are under investigation, its structural analogues have demonstrated utility in medicinal chemistry, catalysis, and organic synthesis.
Properties
IUPAC Name |
2-(2-cyclopropyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-7-5-6-8-13(12)17-11-9-10-11/h5-8,11H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFGLJQMSLJQLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound with a unique boron-containing structure. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C15H21BO3
- Molecular Weight : 260.14 g/mol
- CAS Number : 1119090-11-7
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties and mechanisms of action. The following sections summarize key findings from recent research.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction |
| PC-3 (Prostate) | 8.3 | G1 phase cell cycle arrest |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against a range of bacterial strains. A study reported that it has a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
The proposed mechanisms underlying the biological activities of this compound include:
- Boron Interaction : The boron atom in the dioxaborolane structure is crucial for biological activity as it can form stable complexes with biomolecules.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells leading to apoptosis.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell metabolism.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
- Study on Breast Cancer Models : In xenograft models of breast cancer, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis indicated increased apoptosis in treated tumors.
- Antimicrobial Efficacy : A clinical trial assessing its efficacy against skin infections caused by resistant bacterial strains showed promising results with a notable reduction in infection rates among treated patients.
Scientific Research Applications
Applications in Organic Synthesis
1. Boron Compounds in Organic Reactions:
- The compound functions as a boronic acid derivative, which is crucial in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental for forming carbon-carbon bonds in the synthesis of complex organic molecules.
- Case Study: A study demonstrated the effectiveness of boron compounds like this dioxaborolane in synthesizing biaryl compounds, showcasing its utility in pharmaceutical chemistry .
2. Building Block for Drug Development:
- Its structural characteristics allow it to serve as a building block in the synthesis of various pharmaceuticals. The cyclopropoxy group can enhance the biological activity of drug candidates.
- Research Example: The incorporation of similar dioxaborolane derivatives has been linked to improved selectivity and potency in targeting specific biological pathways .
Applications in Medicinal Chemistry
1. Anticancer Agents:
- Compounds containing boron have shown promise as anticancer agents due to their ability to interact with biological molecules and modulate cellular processes.
- Case Study: Research indicated that dioxaborolane derivatives could inhibit tumor growth by disrupting mitotic spindle formation in cancer cells .
2. Targeted Drug Delivery Systems:
- The unique properties of this compound allow it to be integrated into targeted drug delivery systems, enhancing the bioavailability and efficacy of therapeutic agents.
- Example: Studies have explored the use of boron-containing compounds in creating nanoparticles for targeted delivery of chemotherapeutics .
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Position and Size :
- The target compound’s ortho-cyclopropoxy group introduces moderate steric hindrance compared to the naphthyl substituent in , which enhances π-π stacking in biological targets.
- Electron-Withdrawing Groups : Analogues like 2-(3,5-dichlorophenyl)-... and 2-(2,6-dichloro-3,5-dimethoxyphenyl)-... exhibit enhanced electrophilicity due to chlorine substituents, improving reactivity in cross-coupling reactions.
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Applications :
Preparation Methods
Palladium-Catalyzed Borylation of 1-Bromo-2-cyclopropoxybenzene
- Starting Material: 1-Bromo-2-cyclopropoxybenzene
- Boron Source: Bis(pinacolato)diboron
- Catalyst: Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex
- Base: Potassium acetate
- Solvent: Dimethyl sulfoxide (DMSO)
- Temperature: 80 °C
- Time: 5 hours
- Atmosphere: Inert (nitrogen or argon)
- Yield: Approximately 36%
$$
\text{1-Bromo-2-cyclopropoxybenzene} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{KOAc}]{\text{Pd(dppf)Cl}_2, \text{DMSO}, 80^\circ C} \text{2-(2-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane}
$$
- The reaction is carried out under an inert atmosphere to prevent oxidation of the palladium catalyst.
- Potassium acetate acts as a mild base facilitating the transmetalation step.
- DMSO is chosen for its high boiling point and ability to dissolve both organic and inorganic reagents.
Alternative Lithiation and Boronation Route
Another common approach involves the lithiation of the aryl bromide followed by reaction with a boronate ester reagent:
- Step 1: Generation of aryllithium intermediate by treatment of 1-bromo-2-cyclopropoxybenzene with n-butyllithium at low temperature (typically -78 °C).
- Step 2: Quenching the aryllithium species with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the boronate ester.
| Parameter | Condition |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 2–12 hours |
| Workup | Quenching with water or methanol, extraction with organic solvents, drying over MgSO4 |
| Purification | Silica gel column chromatography |
| Yield | 51% to 86% depending on substrate and conditions |
Example Experimental Operation:
- 1-Bromo-2-cyclopropoxybenzene (5 g, 22 mmol) is dissolved in dry THF under nitrogen.
- n-Butyllithium (2.5 M in hexane, 24 mmol) is added dropwise at -78 °C.
- After stirring for 30 minutes, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (24 mmol) is added.
- The mixture is warmed to room temperature and stirred overnight.
- The reaction is quenched with methanol, extracted, dried, and purified to yield the boronate ester.
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pd-catalyzed borylation | 1-Bromo-2-cyclopropoxybenzene, bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | DMSO | 80 °C | 5 h | 36 | Inert atmosphere, mild base |
| Lithiation followed by boronation | 1-Bromo-2-cyclopropoxybenzene, n-BuLi, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | THF | -78 °C to RT | 2–12 h | 51–86 | Requires low temperature, careful quenching |
| Modified lithiation with column purification | Similar to above | THF | -70 to -40 °C | 6–18 h | ~72 | Column purification improves purity |
Research Findings and Notes
- The palladium-catalyzed borylation route is straightforward but may give moderate yields (~36%) for this substrate, likely due to steric or electronic effects of the cyclopropoxy substituent.
- The lithiation/boronation method generally affords higher yields (up to 86%) but requires strict temperature control and handling of air-sensitive reagents.
- Purification by silica gel chromatography is essential to obtain analytically pure material.
- Reaction times and temperatures vary depending on the scale and exact substrate substitution pattern.
- The choice of boronate ester reagent (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) influences the reaction efficiency and product stability.
Q & A
Q. What are the standard synthetic routes for preparing 2-(2-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Methodological Answer: The compound is typically synthesized via lithiation of a substituted aryl bromide followed by reaction with a boronate ester precursor. For example, in analogous syntheses (e.g., ferrocenylphenyl derivatives), lithiation of 4-bromophenylferrocene with n-BuLi at −78°C in THF is followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Key steps include:
- Low-temperature lithiation (−78°C) to avoid side reactions.
- Use of anhydrous tetrahydrofuran (THF) and inert atmosphere.
- Purification via column chromatography (e.g., SiO₂, hexane/DCM mixtures) to isolate the product .
- Yield optimization often requires strict moisture control and stoichiometric excess of the boronate reagent.
Q. How can spectroscopic methods confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Cyclopropoxy protons appear as distinct multiplets (δ 0.5–1.5 ppm).
- Aromatic protons on the phenyl ring resonate at δ 7.2–7.8 ppm, with coupling patterns dependent on substitution .
- Methyl groups on the dioxaborolane ring show sharp singlets at δ 1.2–1.4 ppm .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronate ester?
Methodological Answer:
- Catalyst Systems : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for aryl-aryl couplings. Catalyst loading (1–5 mol%) should balance cost and yield .
- Solvent/Base Combinations : Use DME/H₂O or THF/H₂O mixtures with Na₂CO₃ or K₃PO₄ as bases. Microwave-assisted heating (80–120°C) can accelerate reactions .
- Substrate Scope : Electron-deficient aryl halides typically react faster. Steric hindrance from the cyclopropoxy group may require longer reaction times.
Q. What are common sources of variability in reaction yields during synthesis?
Methodological Answer:
- Moisture Sensitivity : Hydrolysis of the boronate ester can occur; use Schlenk techniques or gloveboxes for moisture-sensitive steps .
- Impurities in Starting Materials : Characterize precursors (e.g., aryl bromides) via HPLC or GC-MS to ensure >95% purity.
- Temperature Control : Incomplete lithiation at suboptimal temperatures (−78°C vs. −35°C) drastically affects yields .
Q. How to resolve contradictions in reported catalytic efficiencies for cross-coupling reactions?
Methodological Answer:
- Control Experiments : Compare results using identical substrates, catalysts, and conditions.
- Byproduct Analysis : Use LC-MS or ¹¹B NMR to detect boronic acid formation from ester hydrolysis.
- Computational Modeling : DFT studies can clarify steric/electronic effects of the cyclopropoxy group on transition states .
Methodological and Safety Considerations
Q. What handling and storage protocols are recommended for this compound?
Methodological Answer:
- Storage : Under argon at −20°C in flame-sealed ampoules or desiccated vials .
- Safety : Use PPE (gloves, goggles) and avoid skin contact. Waste disposal must follow institutional guidelines for boron-containing compounds .
- Stability Testing : Monitor decomposition via TLC or NMR over time; repurify if >5% degradation is observed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
